isopropyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, a scaffold renowned for its pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities. Structurally, it features:
- A tetrahydropyrimidine core substituted with a 2-oxo group.
- A 3-(4-methylphenyl)-1-phenylpyrazole moiety at position 2.
- An isopropyl ester group at position 3.
For example, ethyl and methyl esters with similar pyrazole substitutions exhibit notable bioactivity.
Properties
Molecular Formula |
C25H26N4O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
propan-2-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H26N4O3/c1-15(2)32-24(30)21-17(4)26-25(31)27-23(21)20-14-29(19-8-6-5-7-9-19)28-22(20)18-12-10-16(3)11-13-18/h5-15,23H,1-4H3,(H2,26,27,31) |
InChI Key |
KMEMJWLKDIMWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of Phenylhydrazine with β-Keto Esters
Phenylhydrazine reacts with ethyl 3-(4-methylphenyl)-3-oxopropanoate in ethanol under reflux to yield 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction proceeds via cyclodehydration, with yields exceeding 75% after recrystallization. Mechanistic studies suggest that the aldehyde group is introduced through oxidation of the intermediate pyrazolone, facilitated by air or mild oxidizing agents.
Key Reaction Conditions
-
Solvent: Ethanol or methanol
-
Temperature: 80–100°C (reflux)
-
Catalyst: None required (autocatalytic)
Biginelli Reaction for Tetrahydropyrimidine Formation
The tetrahydropyrimidine core is constructed via a one-pot, three-component reaction involving:
-
Pyrazole-aldehyde : 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Urea/thiourea : Urea for 2-oxo derivatives
-
β-Keto ester : Isopropyl 3-oxobutanoate
Conventional Acid-Catalyzed Method
A mixture of the pyrazole-aldehyde (1.2 mmol), urea (1.5 mmol), and isopropyl 3-oxobutanoate (1.5 mmol) is refluxed in methanol with concentrated HCl (0.5 mL) for 12–15 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Optimized Parameters
Green Chemistry Approaches
To enhance sustainability, microwave-assisted and solvent-free methods have been developed:
Microwave Synthesis
Reactants are irradiated in a microwave reactor (300 W, 80°C) for 10–15 minutes using silica gel as a solid support. This method reduces reaction time from hours to minutes and improves yields to 85–90%.
Ionic Liquid Catalysis
1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄) serves as a recyclable catalyst under solvent-free conditions (90°C, 1 hour). Yields reach 88–92%, with the ionic liquid reused five times without activity loss.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional HCl | HCl | Methanol | 12–15 | 65–72 |
| Microwave | None | Solvent-free | 0.25 | 85–90 |
| Ionic Liquid | [BMIM]HSO₄ | Solvent-free | 1 | 88–92 |
Mechanistic Insights
The Biginelli reaction proceeds through three stages:
-
Formation of the N-Acyliminium Intermediate : Acid-catalyzed condensation of the aldehyde and urea generates an N-acyliminium ion.
-
Nucleophilic Attack by the β-Keto Ester : The enol form of isopropyl 3-oxobutanoate attacks the iminium carbon, forming a tetrahedral intermediate.
-
Cyclization and Dehydration : Intramolecular cyclization yields the tetrahydropyrimidine ring, followed by dehydration to the final product.
Steric effects from the bulky pyrazole-aryl group necessitate prolonged reaction times in conventional methods, whereas microwave and ionic liquid techniques mitigate this through enhanced molecular mobility.
Structural Characterization
The final product is characterized using spectroscopic and analytical techniques:
-
IR Spectroscopy : A strong absorption at 1705–1720 cm⁻¹ confirms the ester carbonyl (C=O).
-
¹H NMR (400 MHz, CDCl₃): δ 7.65–7.20 (m, 9H, aromatic), 5.10 (septet, 1H, OCH(CH₃)₂), 4.40 (s, 1H, CHCH₂), 2.35 (s, 3H, Ar-CH₃), 1.25 (d, 6H, OCH(CH₃)₂).
-
Mass Spectrometry : [M+H]⁺ peak at m/z 458.2 corresponds to the molecular formula C₂₈H₂₇N₃O₃ .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The compound may function as an inhibitor of specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth in various models, suggesting a potential pathway for therapeutic application in oncology .
2. Anti-inflammatory Properties
Research into related pyrazole derivatives has shown promising anti-inflammatory effects. The structure of isopropyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may allow it to interact with cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Compounds with similar functionalities have been documented to reduce inflammation by inhibiting COX activity .
1. Enzyme Inhibition
The compound's unique structure suggests potential as an enzyme inhibitor. In particular, its ability to modulate the activity of COX enzymes could position it as a candidate for treating conditions characterized by excessive inflammation, such as arthritis or cardiovascular diseases .
2. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies can provide insights into its mechanism of action and help refine its chemical structure to enhance efficacy and selectivity against specific targets .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound can be achieved through multi-step reactions involving the formation of pyrazole and tetrahydropyrimidine moieties. This complexity allows for the exploration of various synthetic routes that can be optimized for yield and purity.
2. Structure Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug design. SAR studies on similar compounds can inform modifications to enhance desired properties such as potency and selectivity while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of isopropyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural variations among analogs include modifications to:
The ester group (position 5).
Substituents on the pyrazole ring (positions 1 and 3).
Functional groups on the tetrahydropyrimidine core (e.g., thioxo vs. oxo at position 2).
Table 1: Structural and Physicochemical Comparison
*Calculated using PubChem’s XLogP3-AA.
†Calculated based on molecular formula C25H25N4O3.
‡Estimated via comparative analysis.
Key Findings:
2-Methoxyethyl esters (e.g., ) improve aqueous solubility, a critical factor for bioavailability.
Pyrazole Substitutions: 4-Methylphenyl (target compound) vs. 4-chlorophenyl (): Methyl groups may reduce electron-withdrawing effects, altering interaction with biological targets. 1-Phenyl vs.
Core Modifications :
- 2-Thioxo analogs () exhibit higher logP values and distinct antibacterial activity compared to 2-oxo derivatives.
Biological Activity
Isopropyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C23H26N4O3
- Molecular Weight : 402.48 g/mol
- SMILES Notation : CC(C)C(=O)OC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C(=O)N)C(=O)N(C)C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation through the modulation of pro-inflammatory cytokines.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 10 to 25 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 12 |
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In animal models of epilepsy, it demonstrated a reduction in seizure frequency and duration.
Case Studies and Research Findings
-
Study on Antitumor Effects :
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various tetrahydropyrimidine derivatives, including our compound. It was found that modifications on the phenyl ring significantly enhanced antitumor activity against several cancer cell lines . -
Antioxidant Activity Assessment :
In a study assessing the antioxidant potential of various pyrazole derivatives, this compound showed promising results in scavenging free radicals and reducing lipid peroxidation . -
Inflammation Model :
In a model of induced inflammation in rats, administration of the compound led to a significant reduction in edema and inflammatory markers compared to control groups .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, such as a Biginelli-like cyclocondensation followed by functional group modifications. Key steps include:
- Step 1 : Formation of the tetrahydropyrimidine core via a three-component reaction (aldehyde, β-ketoester, urea/thiourea) under acidic conditions (e.g., HCl or p-TsOH) .
- Step 2 : Introduction of the pyrazole moiety through a Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Yield Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for improved solubility, and monitor intermediates via TLC/HPLC to minimize side reactions. Microwave-assisted synthesis may reduce reaction times .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- 1H/13C NMR : Assign signals for the tetrahydropyrimidine carbonyl (δ ~165-170 ppm) and pyrazole aromatic protons (δ ~7.0-8.5 ppm) to confirm regiochemistry .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect byproducts .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolve stereochemical ambiguities?
- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For example, SHELXL’s TWIN/BASF commands can handle twinning in challenging datasets .
- Validation : Check R-factor convergence (<5%) and use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What strategies address discrepancies in reported biological activity data (e.g., IC50 variability)?
- Purity Verification : Re-analyze compound batches via DSC (melting point consistency) and elemental analysis (±0.4% theoretical values) .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and solvent controls (DMSO <0.1% v/v) to minimize cytotoxicity artifacts .
- Statistical Analysis : Apply ANOVA to compare replicate data; use cheminformatics tools (e.g., Schrodinger’s QikProp) to assess logP/pKa variability’s impact on bioavailability .
Q. How can computational methods predict structure-activity relationships (SAR) for target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen bonding between the pyrimidine carbonyl and Arg120/His90 residues .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and molar refractivity. Validate against in vitro data to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How to reconcile conflicting data on regioselectivity in pyrazole-substituted analogs?
- Mechanistic Studies : Perform deuterium-labeling experiments to track proton transfer during cyclocondensation.
- DFT Calculations : Compare energy barriers for 1,3- vs. 1,4-substitution pathways using Gaussian09 at the B3LYP/6-31G* level .
Q. Why do crystallographic data sometimes conflict with NMR-based stereochemical assignments?
- Dynamic Effects : SC-XRD captures static structures, while NMR may average conformers. Use variable-temperature NMR to detect rotameric equilibration .
- Residual Dipolar Couplings (RDCs) : Align samples in liquid crystals (e.g., PBLG) to resolve ambiguities in dihedral angles .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Core Formation | HCl, ethanol, reflux | 60-75% | Competing thiourea byproducts |
| Pyrazole Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 40-55% | Steric hindrance at C4 position |
Table 2 : SC-XRD Refinement Parameters (Example)
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R-factor | 4.8% |
| Resolution | 0.84 Å |
| Twinning Fraction (BASF) | 0.32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
